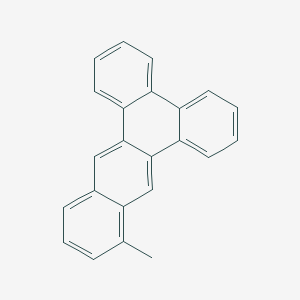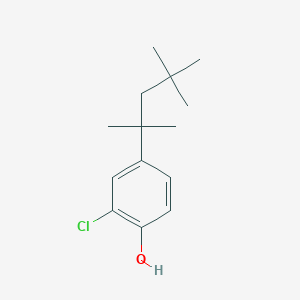![molecular formula C12H10N2O B101020 9H-pyrido[3,4-b]indol-1-ylmethanol CAS No. 17337-22-3](/img/structure/B101020.png)
9H-pyrido[3,4-b]indol-1-ylmethanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study by Lebrini, Robert, Vezin, and Roos (2010) explored the use of 9H-pyrido[3,4-b]indole derivatives as corrosion inhibitors for C38 steel in hydrochloric acid. They utilized techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, revealing that these compounds are mixed-type inhibitors and adhere to the steel surface following the Langmuir adsorption isotherm model (Lebrini et al., 2010).
Antimicrobial and Antialgal Activities
Volk (2006) identified the minimum toxic quantities of norharmane (3,4-dihydro-9H-pyrido[3,4-b]indole) against various cyanobacteria, demonstrating its potent cytotoxic effects in low quantities. This study also examined the structure-response relationships of β-carbolines, highlighting their potential as antifouling agents (Volk, 2006).
Mutagenic Properties
Murakami et al. (2010) detailed the synthesis and confirmation of the structure of a mutagenic compound, 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole, which is produced by non-mutagenic norharman and aniline. This study highlights the potential mutagenic properties of certain 9H-pyrido[3,4-b]indole derivatives (Murakami et al., 2010).
Antifilarial Chemotherapy
Srivastava and colleagues (1999) investigated substituted 9H-pyrido[3,4-b]indoles as potential pharmacophores for macrofilaricidal agents. They synthesized and evaluated several derivatives, finding that certain compounds exhibited significant macrofilaricidal activity, indicating their potential in antifilarial chemotherapy (Srivastava et al., 1999).
Analytical Methodologies
Crotti, Gates, Lopes, and Lopes (2010) discussed the role of β-carbolines, including 9H-pyrido[3,4-b]indole, in diseases like Parkinson's and cancer. They outlined various analytical methods, especially LC-MS and LC-MS/MS, for detecting and quantifying these compounds in foodstuffs, highlighting their importance in analytical chemistry (Crotti et al., 2010).
Propiedades
IUPAC Name |
9H-pyrido[3,4-b]indol-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12/h1-6,14-15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCXIUDPGSNQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938373 | |
| Record name | (9H-Pyrido[3,4-b]indol-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Pyrido[3,4-B]indole-1-methanol | |
CAS RN |
17337-22-3 | |
| Record name | 9H-Pyrido(3,4-b)indole-1-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017337223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9H-Pyrido[3,4-b]indol-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

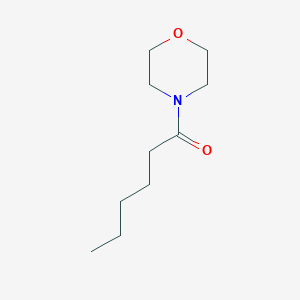
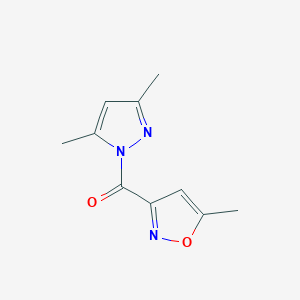
![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)
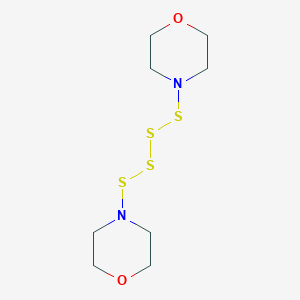
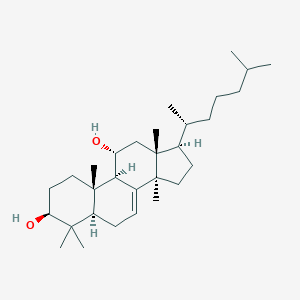
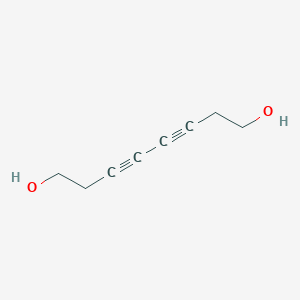
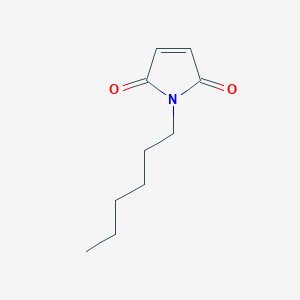
![Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-](/img/structure/B100949.png)
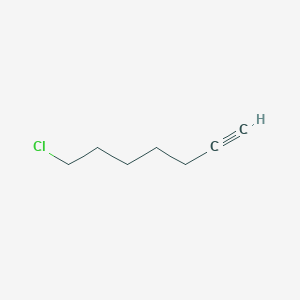
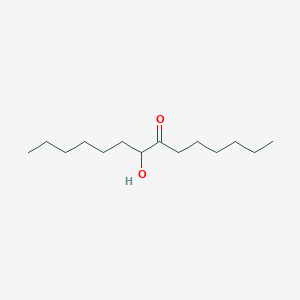
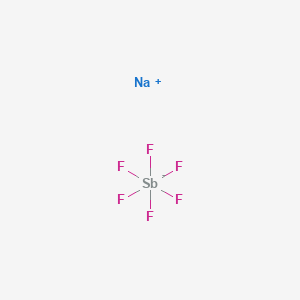
![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)
